molecular formula C16H14ClNO3 B15110225 N-(1-Chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide CAS No. 860954-40-1

N-(1-Chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide

Cat. No.: B15110225
CAS No.: 860954-40-1
M. Wt: 303.74 g/mol
InChI Key: AUCYKNCTQYVRJD-UHFFFAOYSA-N
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Description

Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- is a chemical compound known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a benzamide core with a 1-chloro-2-oxo-2-phenylethyl substituent and a methoxy group at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- typically involves the reaction of 4-methoxybenzoyl chloride with 1-chloro-2-oxo-2-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Reduction: Hydroxyl derivatives.

    Oxidation: Hydroxylated benzamides.

Scientific Research Applications

Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-(2-oxo-2-phenylethyl)-
  • Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-
  • Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methyl-

Uniqueness

Benzamide, N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxy- is unique due to the presence of the methoxy group at the para position, which can influence its reactivity and biological activity. This structural feature can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

860954-40-1

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

N-(1-chloro-2-oxo-2-phenylethyl)-4-methoxybenzamide

InChI

InChI=1S/C16H14ClNO3/c1-21-13-9-7-12(8-10-13)16(20)18-15(17)14(19)11-5-3-2-4-6-11/h2-10,15H,1H3,(H,18,20)

InChI Key

AUCYKNCTQYVRJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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